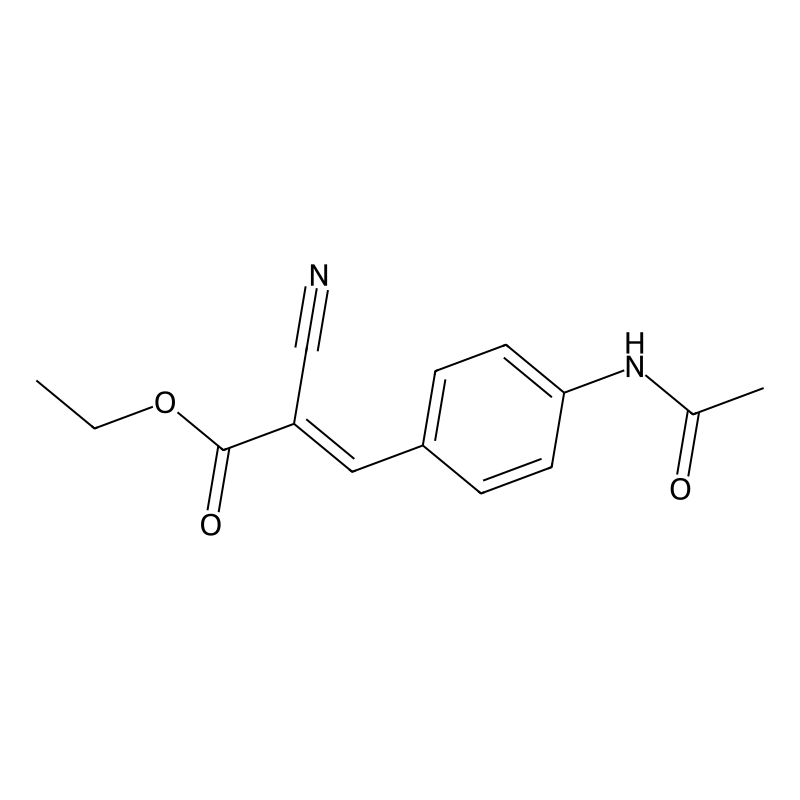

Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate is a specific cyanoacrylate compound characterized by its unique structure, which includes an ethyl ester group, a cyano group, and an acetamidophenyl moiety. This compound is known for its low viscosity, colorless appearance, and the ability to polymerize rapidly upon exposure to moisture. The chemical formula for ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate is , with a molecular weight of approximately 258.28 g/mol .

The primary chemical reaction involving ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate is its rapid polymerization when exposed to moisture or weak bases. This polymerization occurs through an anionic mechanism where the cyanoacrylate group reacts with water, generating a carbanion that initiates chain growth. This reaction leads to the formation of long polymer chains that exhibit strong adhesive properties . The basic reaction can be represented as follows:

Research indicates that ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate exhibits biological activity that may include antimicrobial properties. Such compounds are often evaluated for their efficacy in medical applications, particularly in wound adhesives and surgical sealants. The presence of the acetamido group can enhance biocompatibility and reduce irritation compared to other cyanoacrylates .

Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate can be synthesized through various methods, typically involving the condensation of 4-acetamidophenol with ethyl cyanoacetate in the presence of formaldehyde. A common synthetic route involves:

- Formation of the Intermediate: Reacting 4-acetamidophenol with ethyl cyanoacetate.

- Cyclization: The intermediate undergoes cyclization and dehydration to yield ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate.

Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate has several applications, particularly in the fields of:

- Medical Adhesives: Used in surgical procedures for wound closure and tissue bonding due to its rapid polymerization and strong adhesive properties.

- Forensics: Employed for fingerprint lifting techniques where it reacts with amino acids in fingerprints to form a visible print.

- Industrial Adhesives: Utilized in various manufacturing processes requiring strong bonds between materials.

Interaction studies of ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate focus on its compatibility with biological tissues and its effectiveness as an adhesive under different conditions. Studies have shown that it interacts favorably with skin and other biological materials, leading to minimal irritation compared to traditional cyanoacrylates. Additionally, research into its degradation products suggests that they are less toxic, enhancing its safety profile for medical use .

Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate shares similarities with other cyanoacrylate compounds but has distinct features due to the presence of the acetamido group. Below is a comparison with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl Cyanoacrylate | Ethyl ester of cyanoacrylic acid | Widely used in commercial adhesives |

| Methyl Cyanoacrylate | Methyl ester variant | Lower viscosity; used in medical applications |

| Butyl Cyanoacrylate | Butyl ester variant | Increased flexibility; used in industrial settings |

| Ethyl 3-(4-hydroxyphenyl)-2-cyanoacrylate | Hydroxy group instead of acetamido | Potentially higher biocompatibility |

The unique aspect of ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate lies in its acetamido substitution, which may enhance its biocompatibility and reduce irritation compared to other cyanoacrylates .